molecular formula C18H15FN2O3S2 B2999887 3-[(4-Fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1105226-53-6

3-[(4-Fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

Cat. No.: B2999887
CAS No.: 1105226-53-6
M. Wt: 390.45
InChI Key: HRLPKXZTXGWHPL-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide ( 1105226-53-6) is a high-purity synthetic compound with a molecular formula of C18H15FN2O3S2 and a molecular weight of 390.45 g/mol . It is supplied for research purposes to investigate the biological activity of thiophene-carboxamide derivatives. This compound is of significant interest in oncology research, particularly in the development of novel anti-proliferative agents. Thiophene-containing scaffolds are recognized as privileged structures in medicinal chemistry due to their remarkable applications across various biological targets . Related thiophene-carboxamide analogs have demonstrated potent biomimetic properties, functioning similarly to the natural microtubule-targeting agent Combretastatin A-4 (CA-4) . These analogs exhibit promising activity against a range of cancer cell lines, including hepatocellular carcinoma (Hep3B), by potentially inhibiting tubulin polymerization and disrupting cancer cell spheroid formation, which are key mechanisms in anti-cancer drug discovery . Researchers can utilize this compound as a key intermediate or active scaffold for further chemical exploration, structure-activity relationship (SAR) studies, and in vitro biological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(4-fluorophenyl)-methylsulfamoyl]-4-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S2/c1-21(14-9-7-13(19)8-10-14)26(23,24)17-15(11-25-16(17)18(20)22)12-5-3-2-4-6-12/h2-11H,1H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLPKXZTXGWHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an appropriate amine under amide bond-forming conditions, such as using carbodiimide coupling agents.

    Attachment of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate with a sulfonyl chloride derivative, such as 4-fluorophenylsulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-[(4-Fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study the interactions of sulfamoyl-containing molecules with biological targets. It can also be used in the design of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer or inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle: Replacement of thiophene with thiazole (e.g., ) introduces a nitrogen atom, altering electronic distribution and hydrogen-bonding capacity.
  • Sulfamoyl Substitutions : The target compound’s 4-fluorophenyl/methyl sulfamoyl group balances electron-withdrawing (fluorine) and lipophilic (methyl) effects. In contrast, tosyl () or methoxyphenyl () substitutions modify electronic and steric profiles.
  • Carboxamide vs. Carboxylic Acid/Ester : Carboxamide groups (target compound, ) favor hydrogen bonding with biological targets, while esters () or carboxylic acids () may influence solubility and bioavailability.

Pharmacological and Physicochemical Properties

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated to be higher than derivatives with polar groups (e.g., ) but lower than those with methoxy substitutions ().
  • Solubility : Carboxamide derivatives generally exhibit moderate aqueous solubility, whereas esters () or acids () may require formulation adjustments.

Crystallographic and Conformational Insights

Structural studies using SHELX and ORTEP have elucidated the conformational preferences of thiophene derivatives. For example:

  • The thiophene ring in the target compound likely adopts a puckered conformation, as described by Cremer-Pople coordinates , optimizing sulfamoyl and carboxamide group orientations for target binding.

Biological Activity

3-[(4-Fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry. This article explores its biological properties, including its mechanisms of action, therapeutic potentials, and related case studies.

Chemical Structure and Properties

The compound features a thiophene core with a sulfamoyl group and a fluorophenyl substituent, which may influence its biological interactions. The presence of the fluorine atom is believed to enhance the lipophilicity and bioavailability of the compound, potentially improving its pharmacokinetic profile.

Antifungal Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant antifungal properties. For instance, compounds structurally similar to this compound have shown activity against Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) values for these derivatives were comparable to established antifungal agents like ketoconazole, demonstrating their potential as therapeutic agents against fungal infections .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in fungal ergosterol biosynthesis, particularly CYP51. This inhibition leads to reduced ergosterol levels, which are critical for fungal cell membrane integrity. The structure-activity relationship (SAR) studies suggest that the introduction of electronegative groups such as fluorine significantly enhances the antifungal potency of these compounds .

Study 1: Antifungal Efficacy

A study investigating a series of thiazol-2(3H)-imine derivatives reported that compounds similar to this compound showed promising antifungal activity with IC50 values against NIH/3T3 cell lines indicating low cytotoxicity. The results demonstrated that these compounds could selectively target fungal cells without adversely affecting normal mammalian cells .

CompoundNIH/3T3 IC50 (μM)
2d148.26
2e187.66
Doxorubicin>1000

Study 2: Pharmacokinetics and Bioavailability

Pharmacokinetic studies have shown that compounds with similar structures exhibit favorable bioavailability profiles. For instance, one study indicated an approximate bioavailability of around 10% in rats after oral administration, suggesting that structural modifications could further enhance absorption rates and therapeutic effectiveness .

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